molecular formula C9H15BN2O3 B13296690 [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid

[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid

Cat. No.: B13296690
M. Wt: 210.04 g/mol
InChI Key: CPFJUNLFQXGHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and an oxane ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound’s unique structure makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The pyrazole intermediate can then be functionalized with a boronic acid group through palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors for the cycloaddition and coupling steps. These methods ensure high yields and purity while minimizing waste and reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can target the oxane ring, potentially opening it to form different functional groups.

    Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to synthesize bioactive molecules that target specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules.

Mechanism of Action

The mechanism of action of [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active site serine residues, such as proteases. The boronic acid group interacts with the enzyme’s active site, blocking its activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid lies in its combination of a pyrazole ring with a boronic acid group, providing a versatile scaffold for various chemical reactions and applications. Its ability to participate in cross-coupling reactions and interact with biological molecules makes it a valuable compound in both research and industry.

Properties

IUPAC Name

[5-methyl-2-(oxan-2-yl)pyrazol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O3/c1-7-6-8(10(13)14)12(11-7)9-4-2-3-5-15-9/h6,9,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJUNLFQXGHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C2CCCCO2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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